molecular formula C23H17N B1295210 2,4,6-Triphenylpyridine CAS No. 580-35-8

2,4,6-Triphenylpyridine

Cat. No.: B1295210
CAS No.: 580-35-8
M. Wt: 307.4 g/mol
InChI Key: FRZHWQQBYDFNTH-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions. This compound is of significant interest due to its unique structural properties and its applications in various fields such as organic synthesis, materials science, and medicinal chemistry .

Mechanism of Action

Target of Action

2,4,6-Triphenylpyridine is a compound that has been extensively exploited as chemosensors, photosensitizers, and intermediates in the synthesis of therapeutic drugs, insecticides, herbicides, and surfactants . It has been used in photodynamic cell-specific cancer therapy and found to be useful for the synthesis of DNA binding ligands, as a possible target in cancer therapy targeting G-quadruplex DNA .

Mode of Action

The mode of action of this compound involves a four-step process: aldol condensation, Michael addition, cyclisation, and finally air oxidation . The reaction involves the condensation of an aldehyde and acetophenone to form an aldol product; on the other hand, a molecule of acetophenone with ammonia forms an enamine .

Biochemical Pathways

The biochemical pathways of this compound involve the cyclo-condensation reaction of acetophenones, benzaldehydes, and ammonium acetate . This is known as one of the most conventional pathways for the synthesis of 2,4,6-triarylpyridines .

Result of Action

The result of the action of this compound is the formation of highly substituted pyridines . These pyridines have a wide range of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic character . They are also used in agro-chemicals as pesticidal, fungicidal, and herbicidal .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fluorescence behavior of 2,4,6-triphenyl pyridine-functionalized polytyrosine shows solvatochromic effects in solvents with different polarities . Additionally, the reaction for the synthesis of this compound proceeds well in the presence of 1 mol% of HNTf2 at 80 C under solvent-free conditions .

Safety and Hazards

2,4,6-Triphenylpyridine is toxic if swallowed and causes skin irritation. It may cause respiratory irritation and serious eye damage. It may also cause long-lasting harmful effects to aquatic life .

Future Directions

2,4,6-Triphenylpyridine is a key building block to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the development of more simple and efficient protocols for its synthesis is still in demand .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylpyridine can be synthesized through several methods. One common approach involves the cyclocondensation of acetophenone, benzaldehyde, and ammonium acetate. This reaction typically occurs under mild conditions and can be catalyzed by various catalysts such as Al/Ag3PO4, oxozirconium chloride, or activated Fuller’s earth . Another method involves the oxidative cyclization of ketoximes with phenylacetic acids using heterogeneous catalysts like Sr-doped LaCoO3 perovskite .

Industrial Production Methods: Industrial production of this compound often employs green and efficient protocols to minimize environmental impact. Solvent-free conditions and reusable heterogeneous catalysts are preferred to enhance the economic and ecological efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Triphenylpyridine is unique due to its combination of three phenyl groups on a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high thermal stability and specific photophysical characteristics .

Properties

IUPAC Name

2,4,6-triphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHWQQBYDFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206730
Record name Pyridine, 2,4,6-triphenyl-
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-35-8
Record name Pyridine, 2,4,6-triphenyl-
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Record name 580-35-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,4,6-triphenyl-
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Record name 2,4,6-Triphenylpyridine
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Synthesis routes and methods

Procedure details

"Simple aldehydes and ketones without activating groups require mildly forcing conditions and produce the fully aromatic pyridines; accordingly, acetophenone, benzaldehyde, and ammonia in refluxing acetic acid gave a 68% yield of 2,4,6-triphenylpyridine and a 25% yield of β-phenylpropionophenone."
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,4,6-Triphenylpyridine?

A1: The molecular formula of this compound is C23H17N, and its molecular weight is 307.38 g/mol. []

Q2: What is the preferred conformation of this compound?

A2: Both experimental and theoretical studies, including X-ray analysis and AM1 calculations, indicate that this compound adopts a disrotatory conformation. []

Q3: How does the structure of 3-Methoxy-2,4,6-triphenylpyridine minimize steric hindrance?

A3: In 3-Methoxy-2,4,6-triphenylpyridine, the methoxy group attached to the pyridine ring at the C3 position is nearly orthogonal to the pyridine ring plane. This minimizes steric hindrance with the neighboring phenyl rings. []

Q4: What kind of fluorescence properties do polymers containing this compound units exhibit?

A5: Conjugated polymers incorporating this compound moieties typically display strong fluorescence emission with large Stokes' shifts and high quantum yields. []

Q5: Do this compound-based luminogens exhibit aggregation-induced emission enhancement (AIEE)?

A6: Yes, both small-molecule and polymeric luminogens based on the this compound core have demonstrated AIEE properties. [, ]

Q6: How does crystallization affect the emission of this compound and its cyano-functionalized derivative (TPP-CN)?

A7: Both this compound and TPP-CN exhibit crystallization-enhanced emission (CEE). This is evidenced by their enhanced emission in crystalline structures formed through solvent-fuming and increased emission intensity in solid samples with prolonged annealing time under solvent vapors. [, ]

Q7: What are the electrochemical properties of poly(p-phenylenevinylene) derivatives containing this compound (PN) or 1,3,5-triphenylbenzene (PC) segments?

A9: Both PC and PN polymers exhibit irreversible oxidation. PN shows quasi-reversible reduction, while PC reduces irreversibly. PC also has slightly higher ionization potential and electron affinity compared to PN. []

Q8: How can this compound act as a neutral leaving group in palladium-catalyzed allylation reactions?

A10: N-allyl-2,4,6-triphenylpyridinium tetrafluoroborates can function as allylating reagents in palladium(0)-catalyzed reactions. This compound is subsequently eliminated as a neutral leaving group. This method enables the allylation of various nucleophiles, including morpholine, sodium dimethyl malonate, and 2,6-dimethylaniline, under mild conditions. [, ]

Q9: How can 2,4,6-Triphenylpyridinium salts be used to synthesize alkyl thiocyanates from primary amines?

A11: Primary amines react with 2,4,6-Triphenylpyrylium thiocyanate to form 1-substituted-2,4,6-triphenylpyridinium thiocyanates. These intermediates readily undergo pyrolysis to yield the corresponding alkyl thiocyanate and this compound. []

Q10: What is a notable difference in reactivity between 2,4,6-triphenylphosphinine and this compound towards Ir(III) and Rh(III)?

A12: While 2,4,6-triphenylphosphinine undergoes C-H activation with Ir(III) and Rh(III) to form cyclometalated complexes, this compound does not exhibit this reactivity, highlighting a significant difference in their behavior despite their structural similarity. []

Q11: Can you describe a one-pot synthesis method for 2,4,6-triphenylpyridines?

A13: A copper-catalyzed oxidative sp3 C−H coupling of acetophenones with toluene derivatives offers a highly efficient one-pot synthesis of polysubstituted pyridines. This method exhibits good functional group tolerance and provides this compound in high yields. []

Q12: Can a metal-organic framework (MOF) containing this compound be used as a catalyst?

A14: Yes, the porous crystalline Fe3O(BPDC)3 MOF, synthesized using a this compound-derived linker (H3PTB = 4,4',4''-(pyridine-2,4,6-triyl)tribenzoic acid), acts as an efficient catalyst for the oxidative coupling of benzaldehyde and (E)-1-phenylethan-1-one O-acetyl oxime to form this compound. []

Q13: How does the Fe3O(BPDC)3 MOF compare to other catalysts in this oxidative coupling reaction?

A15: The Fe3O(BPDC)3 MOF demonstrates superior catalytic activity compared to other MOFs and traditional homogeneous catalysts in this reaction, achieving a higher reaction yield under milder conditions. []

Q14: Are there any examples of this compound-based complexes used in photoredox catalysis?

A16: Anionic platinum(II) tetrazolato complexes incorporating a doubly cyclometalated this compound ligand have shown promise as photoredox catalysts for various reactions, including α-amino C–H functionalization, atom transfer radical addition (ATRA) chemistry, and hydrodeiodination. []

Q15: Have computational methods been used to study this compound and its derivatives?

A17: Yes, computational techniques such as density functional theory (DFT) calculations have been employed to investigate the photophysical and electrochemical properties of this compound-based cationic iridium(III) complexes. []

Q16: What insights have DFT calculations provided regarding the intramolecular interactions in these iridium(III) complexes?

A18: DFT studies have shown that despite the presence of close intramolecular face-to-face π–π stacking interactions in the ground state, these interactions are not strong enough to prevent the lengthening of Ir–N bonds in the excited metal-centered (3MC) states. []

Q17: Have computational studies been used to understand the mechanism of this compound participation in C–F bond activation?

A19: Computational chemistry, coupled with experimental data, suggests that C–F activation in benzotrifluorides, mediated by frustrated Lewis pairs (FLPs) containing this compound and B(C6F5)3, likely proceeds through a Lewis acid assisted SN1 pathway rather than a concerted FLP mechanism. []

Q18: How does the incorporation of this compound units influence the thermal stability of polymers?

A20: The inclusion of this compound moieties, particularly when linked to a 3,6-bis(tert-butyl)carbazole fragment, can significantly enhance the glass transition temperature of polymers, improving their thermal stability. []

Q19: Can this compound derivatives be used in the synthesis of macrocyclic lactones?

A22: Yes, this compound, along with 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate and benzyltriethylammonium chloride, can facilitate the high-yield conversion of long-chain hydroxy acids into macrocyclic lactones. This method has been successfully applied in the synthesis of various biologically relevant lactones. []

Q20: Can this compound be used as a building block for proton-conducting nanotubes?

A23: A this compound-based diamine can be condensed with different aromatic dialdehydes to create various macrocycles that self-assemble into proton-conducting nanotubes upon protonation. These nanotubes exhibit varying proton conductivities due to differences in their internal pore sizes. []

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